Perindopril is a synthetic molecule classified as an angiotensin-converting enzyme (ACE) inhibitor. [] It acts as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion within the body to exert its pharmacological effects. [] The active metabolite of perindopril is perindoprilat. [, , , , ] In scientific research, perindopril is widely used to investigate the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ]
Perindopril is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. It is a prodrug that is converted into its active form, perindoprilat, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action helps to lower blood pressure and reduce the workload on the heart, making it beneficial for patients with cardiovascular diseases.
Perindopril is derived from the structure of amino acids and is synthesized through various chemical processes. It is marketed under several brand names, including Prestarium and Coversyl, and is available in different formulations such as tablets and oral solutions.
Perindopril belongs to the class of medications known as antihypertensives, specifically angiotensin-converting enzyme inhibitors. It is classified chemically as a derivative of proline, with the molecular formula C19H32N2O5 and a molecular weight of 360.47 g/mol.
The synthesis of perindopril involves several key steps that can vary based on the method employed. A notable industrial synthesis method includes:
The industrial method emphasizes using readily available starting materials and optimizing conditions such as temperature and pressure during hydrogenation to enhance yield and purity .
Perindopril has a complex molecular structure characterized by its proline derivative backbone. The structural formula can be represented as follows:
Perindopril undergoes various chemical reactions during its synthesis and metabolism:
The reaction conditions (temperature, pressure, catalyst type) significantly influence both yield and purity during synthesis .
Perindopril functions primarily through the inhibition of angiotensin-converting enzyme (ACE). This mechanism leads to:
This dual action contributes to lowering blood pressure and improving cardiac output in patients with heart failure or hypertension .
Perindopril is primarily utilized in clinical settings for managing:
Additionally, research continues into its potential benefits in other cardiovascular conditions due to its favorable safety profile and efficacy .
Perindopril (C₁₉H₃₂N₂O₅; molecular weight 368.47 g/mol) emerged from systematic research aimed at overcoming limitations of early angiotensin-converting enzyme (ACE) inhibitors. Patented in 1980 by Servier Laboratories, it received medical approval in 1988 as a second-generation ACE inhibitor characterized by its non-sulfhydryl structure [1] [6]. Unlike first-generation agents like captopril (which contains a sulfhydryl group), perindopril was designed as a prodrug ester. This design facilitates oral absorption, with subsequent hepatic hydrolysis converting it to the active metabolite perindoprilat [4] [7]. The compound's discovery stemmed from structure-activity relationship (SAR) studies optimizing zinc-binding ligands in ACE inhibitors, replacing thiol groups with a carboxyl moiety to reduce adverse effects while maintaining potent enzyme inhibition [2] [7].
Perindopril exemplifies deliberate molecular innovation within the ACE inhibitor class. Its structure features:
Table 1: Structural Evolution of Representative ACE Inhibitors [2] [7]
Compound | Zinc-Binding Group | Prodrug | Active Metabolite | Relative ACE Affinity |
---|---|---|---|---|
Captopril (1st gen) | Sulfhydryl (-SH) | No | Captopril | 1.0x (reference) |
Enalapril (2nd gen) | Dicarboxylate | Yes | Enalaprilat | 1.8x |
Perindopril (2nd gen) | Dicarboxylate | Yes | Perindoprilat | 3.2x |
Fosinopril (2nd gen) | Phosphinyl | Yes | Fosinoprilat | 2.5x |
This structural optimization yielded greater lipophilicity (log P = 0.33 for perindoprilat), enhancing penetration into vascular tissues where ACE is predominantly expressed [7] [8]. Quantitative autoradiography studies confirm perindoprilat achieves 80-90% inhibition of endothelial ACE at therapeutic doses, significantly higher than earlier agents [7].
Perindopril’s pharmacokinetic profile reflects its engineered design, offering clinical advantages:
Table 2: Pharmacokinetic Comparison of Key ACE Inhibitors [4] [6]
Parameter | Perindopril | Captopril | Enalapril | Lisinopril |
---|---|---|---|---|
Prodrug | Yes | No | Yes | No |
Oral Bioavailability | 24% | 65-75% | 60% | 25% |
Tₘₐₓ Active (hours) | 3-4 | 1-1.5 | 4-5 | 7-8 |
Elimination Half-life (Active) | 30-120 hrs | 2-3 hrs | 11 hrs | 12 hrs |
Renal Excretion | 70% | 95% | >90% | 100% |
Dosing Frequency | Once daily | 2-3x daily | 1-2x daily | Once daily |
The structural and pharmacokinetic refinements embodied in perindopril thus represent a deliberate evolution toward ACE inhibitors with optimized tissue penetration, prolonged activity, and reliable clinical efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7